(2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Overview
Description
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, also known as OXA, is an organic acid with a wide range of applications in scientific research. OXA is a versatile compound that can be used in a variety of experiments and processes, including synthesis, biochemical and physiological effects, and mechanisms of action. OXA has been studied extensively and is used in both laboratory and industrial settings.
Scientific research applications
Conformational Analysis and Potential Biological Applications
- Beta-Pseudopeptide Foldamers: (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) has been synthesized and analyzed for its potential to form beta-pseudopeptide foldamers. These homo-oligomers tend to fold into a regular helical structure in water, making them suitable for applications in biological systems (Luppi et al., 2004).
Synthesis of Amino Acid Derivatives
- Derivatives for Synthesizing Alpha-Amino Acids: A derivative of [2,2-bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid has been utilized to synthesize various natural and nonnatural α-amino acids, indicating its utility in the synthesis of amino acid derivatives (Burger et al., 1992).
Crystallographic Structure and Synthesis
- Crystallographic Studies for Peptidomimetics: N-protected (5-oxo-1,3-oxazolidin-4-yl)acetic acids have been structurally analyzed, revealing their potential as intermediates in the synthesis of succinimide-based peptidomimetics, which possess conformational restriction and latent reactivity (Abell et al., 1997).
Calcium Receptors
- Calcium Receptor Design: The compound has been involved in the synthesis and conformational analysis of dipeptides aimed at designing new calcium receptors. One of the compounds was identified as promising for calcium binding, highlighting its potential in receptor design (Luppi et al., 2005).
Application in Synthetic Organic Chemistry
- Framework in Synthetic Organic Chemistry: The 1,3-oxazolidin-2-one nucleus, including 2-oxo-1,3-oxazolidin variants, is noted for its popularity in synthetic organic chemistry, particularly in the construction of the oxazolidin-2-one ring. This reflects its versatile application in synthetic methodologies (Zappia et al., 2007).
Electron Density and Biological Activity
- Charge Density Analysis: The charge density of the biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has been investigated, providing insights into its molecular structure and intermolecular interactions, which are crucial for its biological activity (Wang et al., 2016).
properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCFQBYLWXKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506544 | |
Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
CAS RN |
75125-23-4 | |
Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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